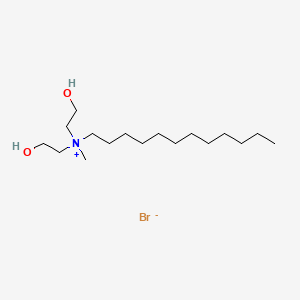

N,N-双(2-羟乙基)-N-甲基十二烷-1-铵溴化物

描述

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, acrylamide derivatives were prepared using diethanolamine . Another study reported the synthesis of N,N-bis(2-hydroxyethyl) alkylamide from triglycerides using diethanolamine .

Physical And Chemical Properties Analysis

The physical and chemical properties of N,N-bis(2-hydroxyethyl) alkylamines, a class of compounds to which this compound belongs, have been studied. Isotherms of surface tension of a homologous series of these compounds on a liquid-gas interface in water and hydrochloric acid were obtained . Another source provides some information on the physical and chemical properties of a related compound, N,N-di(2-hydroxyethyl)dodecanamide .

科学研究应用

表面活性剂合成

N,N-双(2-羟乙基): 包括所讨论的化合物在内的化合物通常用于表面活性剂的合成。这些表面活性剂具有广泛的应用范围,从洗涤剂到各种工业过程中的乳化剂。 该化合物的结构使其能够降低两种液体或液体和固体之间的表面张力,使其成为清洁和个人护理产品中必不可少的成分 .

生物柴油生产中的催化剂

该化合物用作生物柴油生产中的催化剂。它促进了甘油三酯的酯交换反应,甘油三酯存在于植物油和动物脂肪中,转化为脂肪酸甲酯(FAME)。 该反应对于将可再生生物源转化为可用燃料至关重要,有助于可持续能源计划 .

化妆品行业

在化妆品行业,该化合物因其润肤特性而被使用。它有助于创造光滑且易于被皮肤吸收的乳霜和乳液。 其分子结构有助于保持水分,改善皮肤的水合作用和质地 .

制药应用

由于其两亲性,N,N-双(2-羟乙基) 衍生物被用于药物制剂。它们可以作为药物载体,增强疏水性药物的溶解度和生物利用度。 这提高了药物递送系统的效率,并且可能成为开发新药物的关键 .

腐蚀抑制

该化合物具有作为腐蚀抑制剂的潜在应用。它可以在金属表面形成保护层,防止氧化和降解。 该特性在金属部件暴露于腐蚀性环境的行业中尤其有价值 .

润滑剂和泡沫控制剂

N,N-双(2-羟乙基) 化合物的润滑特性使其适合用作润滑剂,减少运动部件之间的摩擦。 此外,它们可以在各种工业过程中用作泡沫控制剂,防止形成不必要的泡沫,并确保机器的平稳运行 .

作用机制

Target of Action

The primary target of N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide is hematite ores . Hematite ores are a primary source of iron, and this compound has been introduced in the reverse flotation of these ores .

Mode of Action

N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide interacts with its targets primarily through hydrogen bonding and electrostatic interaction . The compound exhibits high surface activity, which enhances its interaction with the hematite ores .

Biochemical Pathways

The interaction of N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide with hematite ores affects the flotation separation process . This process is a part of the broader pathway of mineral processing, where the compound’s interaction with hematite ores leads to their separation from other minerals .

Result of Action

The action of N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide results in the efficient separation of hematite ores in a wide pH value range . This separation process is crucial for the extraction of iron from the ores .

Action Environment

The action of N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide is influenced by environmental factors such as pH . The compound exhibits effective hematite ore separation within a wide pH value range, indicating its stability and efficacy under varying environmental conditions .

实验室实验的优点和局限性

One of the main advantages of using BMD in lab experiments is its low toxicity. It has been found to be non-toxic to cells, making it a safe and effective reagent for use in lab experiments. Additionally, BMD is relatively inexpensive and easy to synthesize, making it a cost-effective reagent. However, one of the limitations of BMD is that it can be difficult to remove from solutions, as it is highly soluble and can be difficult to separate from other molecules.

未来方向

There are a number of potential future directions for BMD. One potential direction is to explore its potential as a drug delivery system. Another potential direction is to explore its potential as a gene delivery system. Additionally, BMD could be used to increase the solubility of hydrophobic molecules, which could lead to increased bioavailability of drugs. Finally, BMD could be used to increase the permeability of cell membranes, which could lead to increased diffusion of molecules.

安全和危害

属性

IUPAC Name |

dodecyl-bis(2-hydroxyethyl)-methylazanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H38NO2.BrH/c1-3-4-5-6-7-8-9-10-11-12-13-18(2,14-16-19)15-17-20;/h19-20H,3-17H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZGJWBFWUITOJD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC[N+](C)(CCO)CCO.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H38BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40510557 | |

| Record name | N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40510557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

57122-49-3 | |

| Record name | 1-Dodecanaminium, N,N-bis(2-hydroxyethyl)-N-methyl-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57122-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40510557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

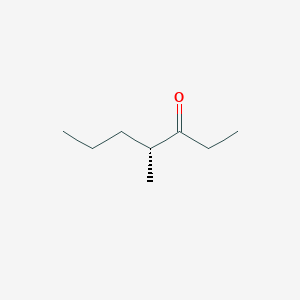

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

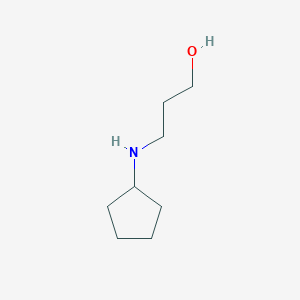

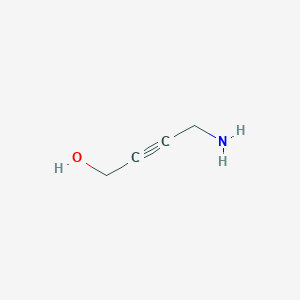

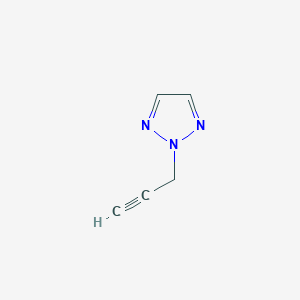

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-phenyl-2,8-Diazaspiro[4.5]decan-3-one](/img/structure/B1367206.png)